![molecular formula C15H13FO2 B4330824 1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B4330824.png)
1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone
Overview
Description
1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone, also known as FBE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FBE is a synthetic compound that belongs to the class of organic compounds known as benzyl ethers.
Scientific Research Applications
1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone is in the field of medicinal chemistry, where it has been shown to have potent anti-inflammatory and analgesic properties. 1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone has been studied for its potential use as a ligand in the development of new catalysts for organic synthesis.
Mechanism of Action
The mechanism of action of 1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in the body. 1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. By inhibiting COX-2, 1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone can reduce inflammation and pain. 1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone has also been shown to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone has a number of biochemical and physiological effects that have been studied in vitro and in vivo. In vitro studies have shown that 1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone in lab experiments is its high potency and specificity. 1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone has been shown to have potent anti-inflammatory and analgesic properties at relatively low doses. Additionally, 1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone has been shown to be relatively safe and well-tolerated in animal models. However, one of the limitations of using 1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Future Directions
There are a number of future directions for research on 1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone. One area of research that is particularly promising is the development of new 1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone-based drugs for the treatment of inflammatory conditions and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone and to identify potential side effects and safety concerns. Finally, research is needed to optimize the synthesis method of 1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone and to develop more efficient and cost-effective methods for producing the compound.
properties
IUPAC Name |
1-[4-[(2-fluorophenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-11(17)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSMXHGDCPRCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2-Fluorophenyl)methoxy]phenyl}ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



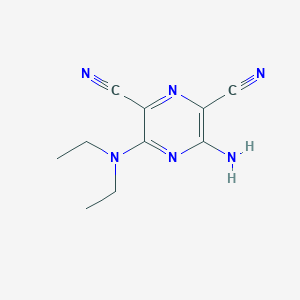
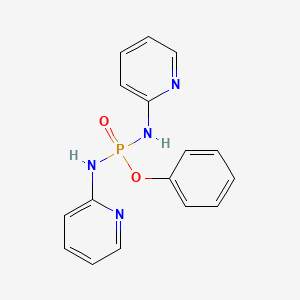
![2,2'-[cyclohexane-1,2-diylbis(nitrilomethylylidene)]bis(4,6-di-tert-butylphenol)](/img/structure/B4330751.png)
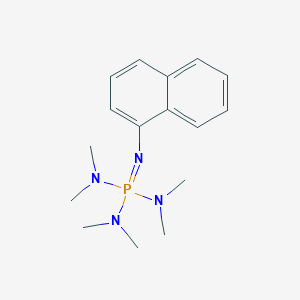

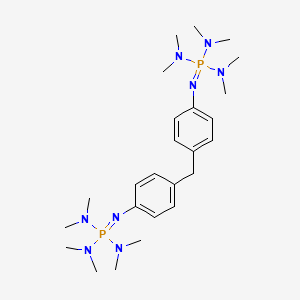

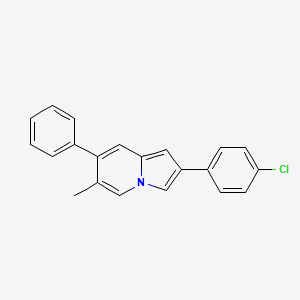
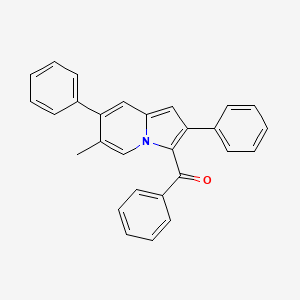
![6-(2-furylmethyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4330810.png)
![7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4330819.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330828.png)
![1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330852.png)
![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330855.png)